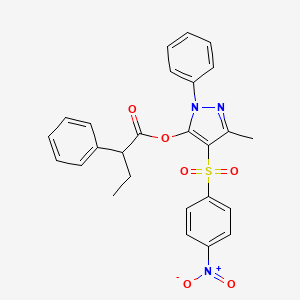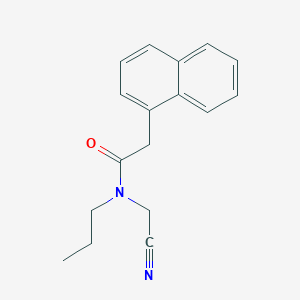
N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide is a chemical compound that belongs to the class of naphthalene derivatives. It is an important intermediate in the synthesis of various pharmaceutical compounds. In recent years, there has been a growing interest in the scientific community to study the properties and applications of this compound.
Mechanism of Action
The exact mechanism of action of N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It may also interact with ion channels and receptors in the nervous system, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in response to various stimuli. It has also been shown to increase the levels of certain neurotransmitters, such as GABA and serotonin, in the brain. These effects may contribute to its therapeutic potential in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide is its ease of synthesis and availability. It can be synthesized using simple and inexpensive reagents, making it a cost-effective compound for laboratory experiments. However, its low solubility in water and other common solvents can make it difficult to work with in certain experimental settings. Its potential toxicity and side effects should also be taken into consideration when using it in laboratory experiments.
Future Directions
There are several future directions for research on N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical trials. Another area of research is the development of new synthetic methods and modifications of the compound to improve its pharmacological properties and reduce its toxicity. Additionally, studies on its interactions with other drugs and its pharmacokinetics and pharmacodynamics are also needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide involves the reaction of 2-naphthylacetonitrile with propylamine and acetic anhydride in the presence of a catalyst. The reaction proceeds through an intermediate, which is then hydrolyzed to yield the final product. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
Scientific Research Applications
N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
N-(cyanomethyl)-2-naphthalen-1-yl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-11-19(12-10-18)17(20)13-15-8-5-7-14-6-3-4-9-16(14)15/h3-9H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFPYIOAOXIKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768026.png)
![2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2768027.png)
![7-[4-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2768029.png)


![2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2768032.png)

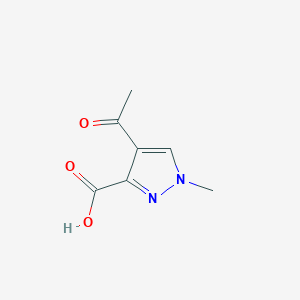
![5-benzyl-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2768038.png)
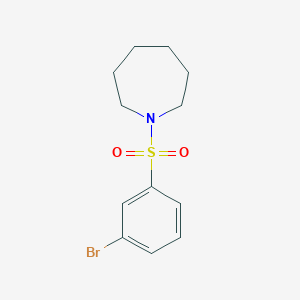
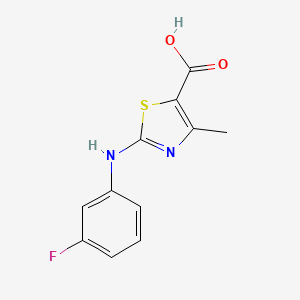

![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)
